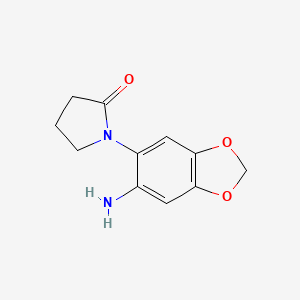

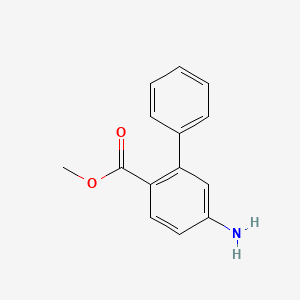

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" is a chemical structure that is part of a broader class of compounds with potential biological activity. The presence of the 6-amino-1,3-benzodioxol-5-yl moiety is significant, as it is involved in pi-pi stacking interactions, which are crucial for the stabilization of supramolecular structures, as seen in the comparison of supramolecular structures of related compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, involves starting from N-alkylaminoacetaldehyde and allows for regiospecific placement of the N-1 substituent . Although the exact synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" features intramolecular N-H...O hydrogen bonds, which are a common motif in stabilizing the molecular conformation . Additionally, the presence of pi-pi stacking interactions in similar compounds suggests that "this compound" may also exhibit such interactions, contributing to its molecular stability and potential biological interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded structures, such as ribbons and sheets, through a combination of two-centre and three-centre hydrogen bonds . These interactions are indicative of the potential reactivity of "this compound" in forming supramolecular assemblies, which could be relevant in the context of pharmaceutical design and material science.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not explicitly provided, the properties of structurally similar compounds can offer insights. For instance, the solubility, melting points, and crystalline structures of such compounds are often influenced by their hydrogen bonding capabilities and molecular conformations . The optically active triamines related to the compound have been studied for their equilibrium behavior in solution and metal complex formation, which suggests that "this compound" may also exhibit interesting coordination chemistry .

Applications De Recherche Scientifique

Applications anticancéreuses

Le composé a été utilisé dans la conception et la synthèse d'une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles 3-N-fusionnés . Ces molécules ont montré une activité anticancéreuse contre diverses lignées de cellules cancéreuses, notamment les lignées de cellules cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) . Les valeurs de CI50 se situaient entre 328 et 644 nM contre CCRF-CEM et MIA PaCa-2 .

Arrêt du cycle cellulaire et induction de l'apoptose

Des études mécanistiques plus approfondies ont révélé que ces molécules provoquaient un arrêt du cycle cellulaire en phase S et induisaient l'apoptose dans les cellules cancéreuses CCRF-CEM .

Sélectivité entre les cellules cancéreuses et les cellules normales

Les données obtenues ont révélé que ces molécules présentaient une bonne sélectivité entre les cellules cancéreuses et les cellules normales .

Modèle pour une optimisation ultérieure

Ces 1-benzo[1,3]dioxol-5-yl-3-N-fusionnés hétéroaryles indoles peuvent servir de modèle pour une optimisation ultérieure afin d'obtenir des analogues plus actifs et de développer une compréhension complète des relations structure-activité des molécules anticancéreuses de l'indole .

Activités antimicrobiennes et antioxydantes

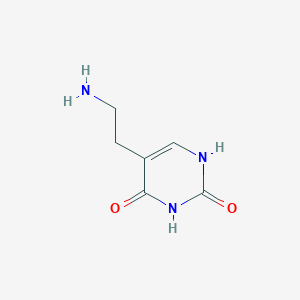

Les dérivés de l'uracile, qui pourraient potentiellement être synthétisés à partir de ce composé, ont un large spectre d'activités pharmacologiques telles que l'antimicrobien et l'antioxydant .

Activités antitumorales et antivirales

Les dérivés de l'uracile ont également des activités antitumorales et antivirales (contre les virus de l'encéphalite et les entérovirus) .

Mécanisme D'action

Safety and Hazards

Synthetic cathinones, including “1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one”, pose a significant threat to the health and lives of their users . They have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Propriétés

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGAIMQFUHCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237335 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948007-47-4 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

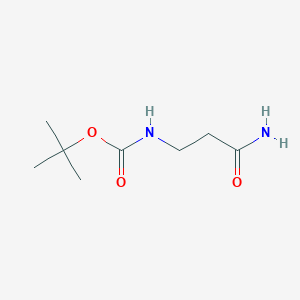

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

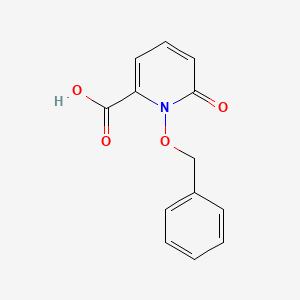

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)